![molecular formula C10H16Cl2IN3OS B13481073 N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is a chemical compound that features a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a guanidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dichlorothiophene, undergoes a reaction with ethylamine to form 2-(2,5-dichlorothiophen-3-yl)ethylamine.
Guanidine Introduction: The ethylamine derivative is then reacted with a guanidine derivative, such as N-(3-hydroxypropyl)guanidine, under suitable conditions to form the desired guanidine compound.
Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the guanidine group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or modified guanidine groups.
Substitution: Thiophene derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
類似化合物との比較
Similar Compounds
- N-(2-(2,5-dichlorothiophen-3-yl)ethyl)-N-methylguanidine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethylamine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethyltrimethylammonium iodide
Uniqueness
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is unique due to the presence of both a guanidine group and a hydroiodide salt, which can confer specific chemical and biological properties not found in similar compounds
特性
分子式 |
C10H16Cl2IN3OS |
|---|---|
分子量 |
424.13 g/mol |
IUPAC名 |
1-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-(3-hydroxypropyl)guanidine;hydroiodide |
InChI |
InChI=1S/C10H15Cl2N3OS.HI/c11-8-6-7(9(12)17-8)2-4-15-10(13)14-3-1-5-16;/h6,16H,1-5H2,(H3,13,14,15);1H |
InChIキー |
OGJHWRRPAOOXEI-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1CCNC(=NCCCO)N)Cl)Cl.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


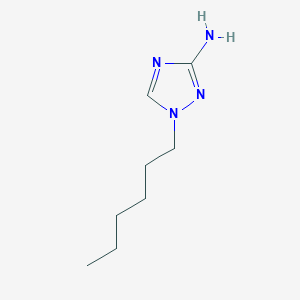
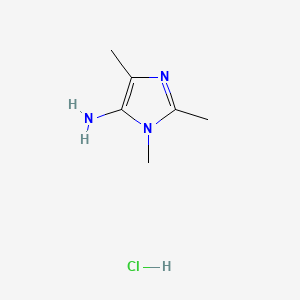
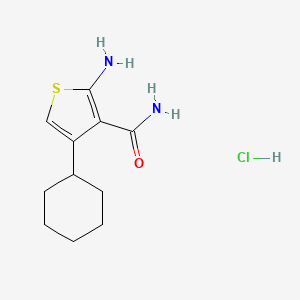
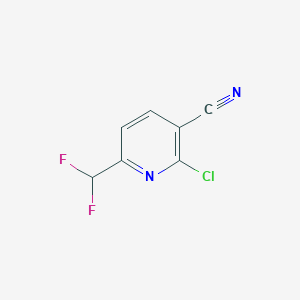
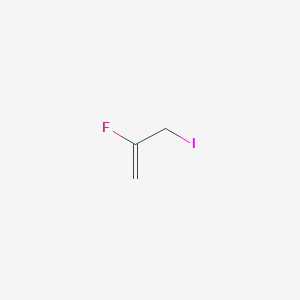
![2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13481021.png)
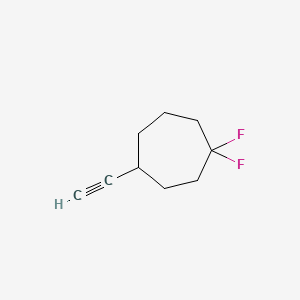
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
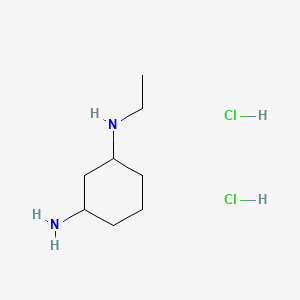
![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
